5-Bromo-2-hydrazinopyridine

概要

説明

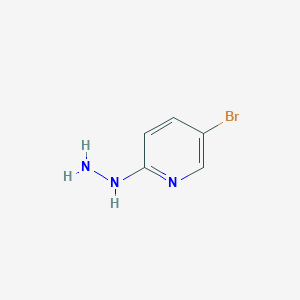

5-Bromo-2-hydrazinopyridine: is a heterocyclic organic compound with the molecular formula C5H6BrN3 and a molecular weight of 188.03 g/mol . It is characterized by a pyridine ring substituted with a bromine atom at the 5-position and a hydrazine group at the 2-position. This compound appears as a white to light yellow to light orange powder or crystal .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-hydrazinopyridine typically involves the reaction of 2-Chloro-5-bromopyridine with hydrazine monohydrate . The reaction mixture is heated at 70°C for 72 hours . After the reaction, the mixture is diluted with water, and the resulting precipitate is filtered off and purified using azeotropic distillation with toluene and dichloromethane . This method yields this compound as a pale brown solid with an 83% yield .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions, such as temperature and reaction time, are optimized to ensure maximum yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions: 5-Bromo-2-hydrazinopyridine undergoes various chemical reactions, including:

Nucleophilic substitution: The hydrazine group can participate in nucleophilic substitution reactions, replacing halogen atoms in other compounds.

Condensation reactions: The compound can form hydrazones and azines through condensation with carbonyl compounds.

Oxidation and reduction: The hydrazine group can be oxidized or reduced under specific conditions.

Common Reagents and Conditions:

Nucleophilic substitution: Hydrazine hydrate is commonly used as a reagent in nucleophilic substitution reactions.

Condensation reactions: Carbonyl compounds such as aldehydes and ketones are used in condensation reactions.

Oxidation and reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are used in these reactions.

Major Products:

Hydrazones and azines: Formed through condensation reactions with carbonyl compounds.

Substituted pyridines: Resulting from nucleophilic substitution reactions.

科学的研究の応用

Pharmaceutical Development

Key Intermediate in Drug Synthesis:

5-Bromo-2-hydrazinopyridine is primarily utilized as an intermediate in the synthesis of pharmaceutical agents. It has shown potential in developing anti-cancer and anti-inflammatory drugs . For instance, research indicates that derivatives of this compound can inhibit specific pathways involved in tumor growth, such as methyltransferase activities associated with cancers like diffuse large B-cell lymphoma and prostate cancer .

Case Study: Anticancer Activity

- Study Findings: In vitro studies demonstrated that compounds similar to this compound exhibited dose-dependent cytotoxicity against various cancer cell lines.

- IC50 Values: These values were significantly lower than standard chemotherapeutic agents, indicating its potential as an effective anticancer agent.

Agricultural Chemicals

Enhancing Efficacy of Agrochemicals:

This compound is also employed in the formulation of agrochemicals, which are crucial for improving crop yield and protection. It enhances the effectiveness of pesticides and herbicides through its chemical properties, making it a valuable asset in agricultural research .

Material Science

Development of Novel Materials:

In material science, this compound is used to create polymers and coatings that exhibit improved durability and resistance to environmental factors. This application is vital for developing materials with enhanced performance characteristics .

Biochemical Research

Study of Enzyme Inhibitors:

Researchers utilize this compound to study enzyme inhibitors and other biochemical pathways. It aids in understanding various biological processes, including those related to cancer progression and metabolic pathways .

Analytical Chemistry

Reagent in Analytical Methods:

this compound acts as a reagent in analytical methods, facilitating the detection and quantification of other compounds in complex mixtures. This capability is essential for quality control across various industries, ensuring the integrity of products .

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Pharmaceutical Development | Intermediate for anti-cancer and anti-inflammatory drugs | Significant cytotoxicity against cancer cell lines; lower IC50 than standard agents |

| Agricultural Chemicals | Enhances efficacy of pesticides and herbicides | Improves crop yield and protection |

| Material Science | Used in developing durable polymers and coatings | Exhibits improved resistance to environmental factors |

| Biochemical Research | Studies enzyme inhibitors and biochemical pathways | Aids understanding of cancer progression |

| Analytical Chemistry | Acts as a reagent for detection/quantification | Crucial for quality control across industries |

作用機序

The mechanism of action of 5-Bromo-2-hydrazinopyridine involves its interaction with various molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The bromine atom can also participate in halogen bonding, further influencing the compound’s biological activity .

類似化合物との比較

- 2-Hydrazinopyridine

- 4-Hydrazinopyridine

- 2-Bromo-6-hydrazinopyridine

- 5-Bromo-4-methyl-N-nitropyridin-2-amine

Comparison: 5-Bromo-2-hydrazinopyridine is unique due to the presence of both a bromine atom and a hydrazine group on the pyridine ring. This combination imparts distinct chemical reactivity and biological activity compared to other hydrazinopyridines.

生物活性

5-Bromo-2-hydrazinopyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a bromine atom and a hydrazine functional group attached to a pyridine ring. Its molecular formula is with a molecular weight of approximately 188.03 g/mol. The compound is synthesized through various methods, including condensation reactions with carbonyl compounds, which yield hydrazone derivatives often evaluated for biological activity .

The biological activity of this compound can be attributed to its ability to form covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to:

- Inhibition of enzyme activity : The hydrazine group can disrupt enzymatic functions critical for cell survival and proliferation.

- Disruption of cellular processes : The bromine atom may participate in halogen bonding, further influencing the compound's biological reactivity .

Antimicrobial Activity

Several studies have reported the antimicrobial properties of this compound. It has shown effectiveness against various bacterial and fungal strains. For instance, derivatives of this compound were evaluated for their minimum inhibitory concentration (MIC) against a panel of microorganisms, demonstrating promising results .

Anticancer Properties

This compound has been investigated for its anticancer potential. A study highlighted the compound's ability to inhibit the growth of several cancer cell lines, including breast and ovarian cancer cells. The following table summarizes the cytotoxicity data:

| Cell Line | Compound Concentration (µM) | GI50 Value (µM) |

|---|---|---|

| SNB-75 (CNS) | 0.14 | 0.14 |

| BT-549 (Breast) | 0.17 | 0.17 |

| HepG2 (Liver) | 0.24 | 0.24 |

These findings indicate that while the compound exhibits significant cytotoxicity, its effectiveness varies across different cell lines .

Case Studies

- Synthesis and Evaluation : A study synthesized various hydrazide-hydrazones based on this compound and assessed their bioactivity against cancer cell lines. Notably, certain derivatives demonstrated high selectivity and potency, particularly against HepG2 and 769-P cell lines .

- Combination Therapy : In another investigation, the compound was tested in combination with cisplatin and olaparib on patient-derived ovarian cancer cells. This combination therapy showed enhanced efficacy compared to monotherapy, indicating the potential for developing combination treatment strategies involving this compound .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Bromo-2-hydrazinopyridine?

- Methodological Answer : The compound is typically synthesized via bromination of 2-hydrazinopyridine derivatives. Evidence suggests that brominating agents like N-bromosuccinimide (NBS) in inert solvents (e.g., CCl₄) under reflux conditions are effective, with radical initiators like AIBN improving yield . Post-synthesis purification involves column chromatography or recrystallization. Key intermediates include halogenated pyridines, as seen in analogous syntheses of brominated pyridines .

Q. How is this compound characterized for purity and structure?

- Methodological Answer : Characterization employs spectroscopic and analytical techniques:

- NMR (¹H/¹³C) to confirm hydrazine and bromine positions.

- IR spectroscopy to identify N–H stretches (~3300 cm⁻¹) and C–Br bonds (~600 cm⁻¹).

- Melting point analysis (e.g., 198–202°C for related bromopyridines) .

- Elemental analysis (C, H, N) to verify stoichiometry .

Q. What safety protocols are critical for handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315/H319 hazards) .

- Ventilation : Use fume hoods to prevent inhalation (H335) .

- Storage : Keep in airtight containers, away from light and moisture, at ambient temperatures .

- Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the hydrazine moiety in this compound influence its reactivity in cross-coupling reactions?

- Methodological Answer : The hydrazine group acts as a directing group, facilitating regioselective C–H functionalization. For example, in Suzuki-Miyaura couplings, palladium catalysts (e.g., Pd(PPh₃)₄) enable aryl boronic acids to couple at the bromine position, while the hydrazine stabilizes intermediates via coordination . Studies on analogous bromopyridines show that steric and electronic effects of substituents impact reaction efficiency .

Q. What strategies resolve contradictions in reported thermal stability data for brominated hydrazinopyridines?

- Methodological Answer : Discrepancies in decomposition temperatures (e.g., 162–164°C vs. 195°C for similar compounds) arise from varying experimental conditions. To reconcile

- Perform thermogravimetric analysis (TGA) under controlled atmospheres (N₂ vs. air).

- Compare purity levels (HPLC) and crystallinity (XRD), as impurities or polymorphs alter stability .

- Review synthetic pathways: Residual solvents (e.g., DMF) may lower observed decomposition points .

Q. How can regioselective functionalization of this compound be optimized for drug discovery?

- Methodological Answer :

- Protection/Deprotection : Temporarily protect the hydrazine group with Boc anhydride to prevent unwanted side reactions during bromine substitution .

- Catalyst Screening : Test Pd-, Cu-, or Ni-based catalysts for coupling efficiency. For example, Pd(dba)₂ with XPhos ligands enhances selectivity in Negishi couplings .

- Computational Modeling : Use DFT calculations to predict reactive sites and transition states, reducing trial-and-error experimentation .

特性

IUPAC Name |

(5-bromopyridin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3/c6-4-1-2-5(9-7)8-3-4/h1-3H,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYQLEYTXFMOLEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10468177 | |

| Record name | 5-Bromo-2-hydrazinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77992-44-0 | |

| Record name | 5-Bromo-2-hydrazinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-BROMO-2-HYDRAZINOPYRIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。